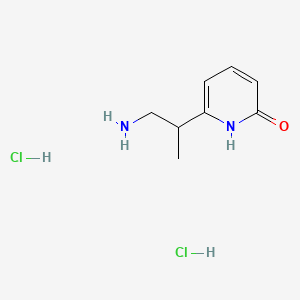
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride typically involves the reaction of propylene oxide with hydrochloric acid to form beta-propyl alcohol chloride. This intermediate then undergoes aminolysis with liquid ammonia, catalyzed by hydrohalogenic salts, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature and pressure to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Sodium hydroxide, potassium carbonate; conditionsaqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features.
6-(1-Aminopropan-2-yl)piperidin-2-one: A compound with a similar backbone but different functional groups.
1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride: Another structurally related compound with distinct properties.
Uniqueness
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride stands out due to its unique combination of functional groups and its potential applications across various scientific disciplines. Its ability to undergo diverse chemical reactions and its role in enzyme inhibition make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H14Cl2N2O |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
6-(1-aminopropan-2-yl)-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(5-9)7-3-2-4-8(11)10-7;;/h2-4,6H,5,9H2,1H3,(H,10,11);2*1H |
Clave InChI |
XVKYKYFECPQZTL-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1=CC=CC(=O)N1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


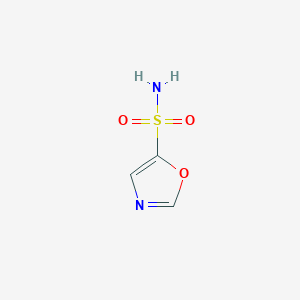

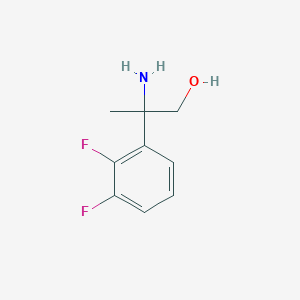



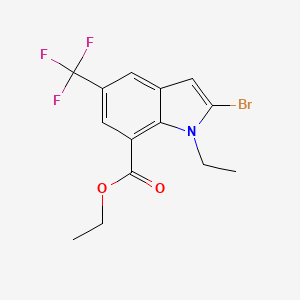


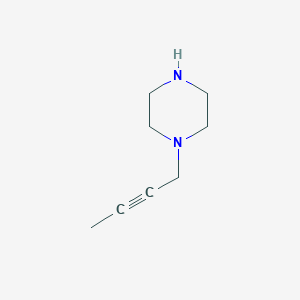


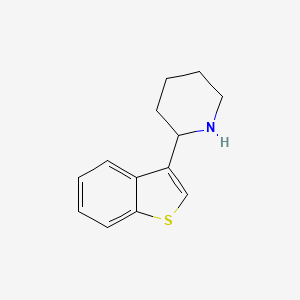
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)
